molecular formula C12H14Cl2O3 B8794743 Ethyl 4-(2,4-dichloro-phenoxy)butanoate

Ethyl 4-(2,4-dichloro-phenoxy)butanoate

Cat. No.: B8794743
M. Wt: 277.14 g/mol
InChI Key: BJGKRICBCYVRDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-(2,4-dichloro-phenoxy)butanoate (CAS 82720-42-1) is an organochlorine ester characterized by a butanoate backbone substituted with a 2,4-dichlorophenoxy group at the 4-position. It is synthesized for applications in organic synthesis and pharmaceutical intermediates, with a purity of 95% as per commercial standards . The compound’s structure combines lipophilic chlorinated aromatic moieties with an ester functional group, influencing its reactivity and solubility profile.

Properties

Molecular Formula

C12H14Cl2O3

Molecular Weight

277.14 g/mol

IUPAC Name

ethyl 4-(2,4-dichlorophenoxy)butanoate

InChI

InChI=1S/C12H14Cl2O3/c1-2-16-12(15)4-3-7-17-11-6-5-9(13)8-10(11)14/h5-6,8H,2-4,7H2,1H3

InChI Key

BJGKRICBCYVRDX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCCOC1=C(C=C(C=C1)Cl)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Differences

The following table highlights key structural and physicochemical distinctions between Ethyl 4-(2,4-dichloro-phenoxy)butanoate and analogous esters:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Purity Applications
This compound 82720-42-1 C₁₂H₁₄Cl₂O₃ 289.15 2,4-dichlorophenoxy, ester 95% Organic synthesis, intermediates
Ethyl 4-(2,4-dichlorophenyl)-2,4-dioxobutanoate 478868-68-7 C₁₂H₁₂Cl₂O₄ 299.13 2,4-dichlorophenyl, dioxo groups 100% Reactive intermediate
Ethyl 4-(3-bromophenyl)butanoate 176088-58-7 C₁₂H₁₅BrO₂ 271.15 3-bromophenyl, ester ≥95% Lab-scale research
Ethyl 4-(3-ethyl-4-heterocyclic)butanoate* Not disclosed C₁₈H₂₄N₆O₂ ~380.43 Pyrrolo-triazolo-pyrazine, cyclopentyl N/A Medicinal chemistry

*Example from a patent application ; exact substituent complexity varies.

Key Observations:
  • Chlorination vs. Bromination: Ethyl 4-(3-bromophenyl)butanoate replaces chlorine atoms with bromine, increasing molecular weight slightly (271.15 vs. 289.15 g/mol) and altering electronic properties due to bromine’s polarizability .
  • Dioxo Functionalization: Ethyl 4-(2,4-dichlorophenyl)-2,4-dioxobutanoate introduces two ketone groups, enhancing electrophilicity and reactivity compared to the parent ester .
  • Heterocyclic Derivatives: Ethyl 4-(3-ethyl-4-heterocyclic)butanoate features fused nitrogen-rich rings, likely targeting kinase inhibition or receptor modulation in drug discovery .

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